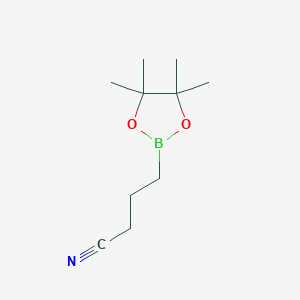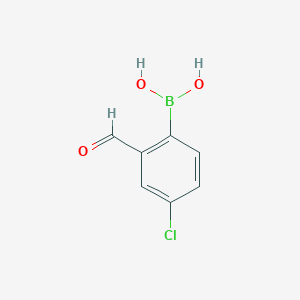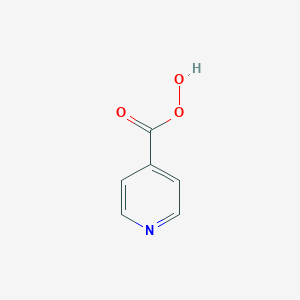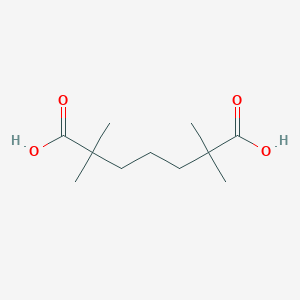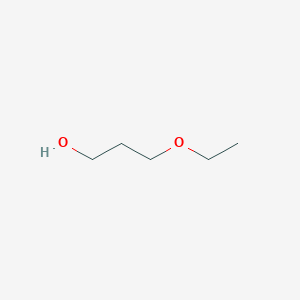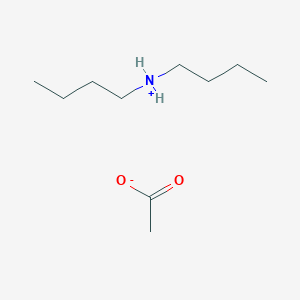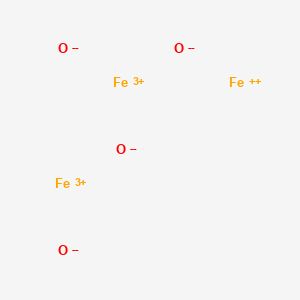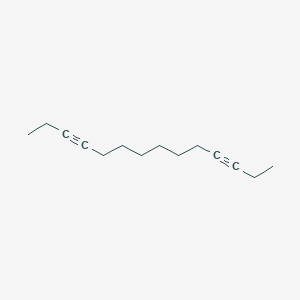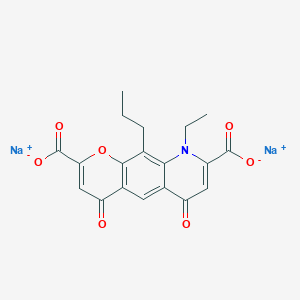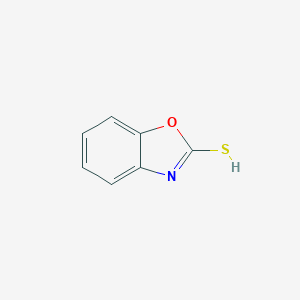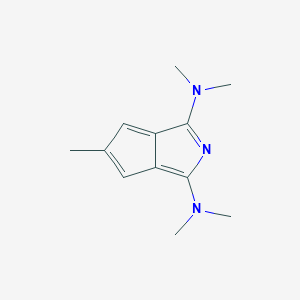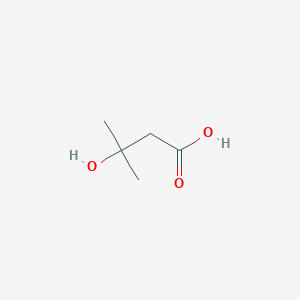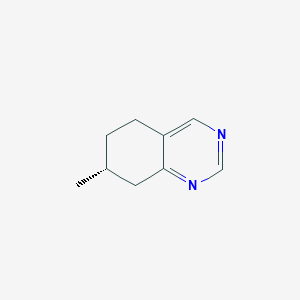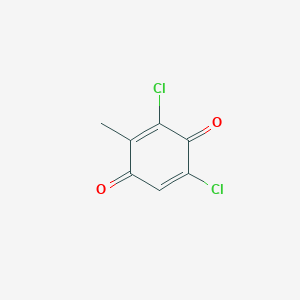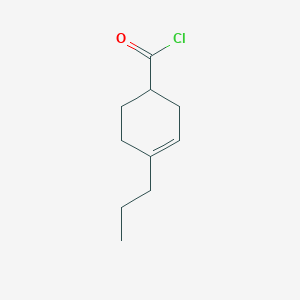
4-Propylcyclohex-3-ene-1-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Propylcyclohex-3-ene-1-carbonyl chloride is a chemical compound that is widely used in scientific research. It is a versatile molecule that can be synthesized using various methods and has a range of applications in different fields.
Aplicaciones Científicas De Investigación
4-Propylcyclohex-3-ene-1-carbonyl chloride is widely used in scientific research, particularly in the field of organic chemistry. It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. It is also used in the preparation of chiral building blocks and in the study of asymmetric synthesis.
Mecanismo De Acción
The mechanism of action of 4-Propylcyclohex-3-ene-1-carbonyl chloride is not fully understood. However, it is known to react with various nucleophiles, including amines, alcohols, and thiols, to form stable covalent bonds. The reaction is usually catalyzed by a base such as triethylamine or pyridine. The resulting products can be used in various applications, including drug discovery and materials science.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4-Propylcyclohex-3-ene-1-carbonyl chloride are not well studied. However, it is known to be a reactive molecule that can form covalent bonds with various biological molecules, including proteins and DNA. This property makes it useful in the study of enzyme inhibition and drug discovery.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-Propylcyclohex-3-ene-1-carbonyl chloride in lab experiments include its versatility, high reactivity, and ease of synthesis. It can be used in a wide range of applications and can be synthesized using various methods. However, its high reactivity can also be a limitation, as it can react with unintended molecules in the experimental system. Its toxicity and potential health hazards should also be considered when handling this compound.
Direcciones Futuras
There are several future directions for the study of 4-Propylcyclohex-3-ene-1-carbonyl chloride. One direction is the development of new synthesis methods that can improve the yield and purity of the product. Another direction is the study of its mechanism of action and its interaction with biological molecules. This can lead to the discovery of new drugs and the development of new materials. The study of its toxicity and potential health hazards is also an important direction for future research.
Métodos De Síntesis
The synthesis of 4-Propylcyclohex-3-ene-1-carbonyl chloride can be achieved using different methods, including the reaction of cyclohexene with propyl chloroformate in the presence of a catalyst such as triethylamine. Another method involves the reaction of cyclohexanone with propylmagnesium bromide followed by the reaction with thionyl chloride. The yield and purity of the synthesized product depend on the reaction conditions and the purity of the starting materials.
Propiedades
Número CAS |
115498-53-8 |
|---|---|
Nombre del producto |
4-Propylcyclohex-3-ene-1-carbonyl chloride |
Fórmula molecular |
C10H15ClO |
Peso molecular |
186.68 g/mol |
Nombre IUPAC |
4-propylcyclohex-3-ene-1-carbonyl chloride |
InChI |
InChI=1S/C10H15ClO/c1-2-3-8-4-6-9(7-5-8)10(11)12/h4,9H,2-3,5-7H2,1H3 |
Clave InChI |
BVZYPFSQNAMBEP-UHFFFAOYSA-N |
SMILES |
CCCC1=CCC(CC1)C(=O)Cl |
SMILES canónico |
CCCC1=CCC(CC1)C(=O)Cl |
Sinónimos |
3-Cyclohexene-1-carbonyl chloride, 4-propyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



